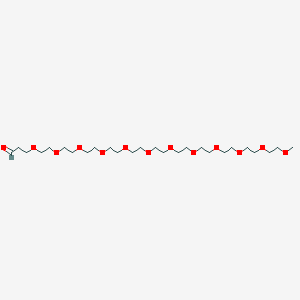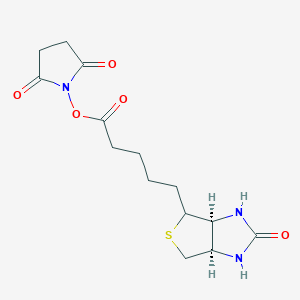
Meo-peg(11)-prcho
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meo-peg(11)-prcho, also known as methoxy polyethylene glycol (11)-propionaldehyde, is a compound that belongs to the family of polyethylene glycol derivatives. These compounds are widely used in various fields due to their unique properties, such as biocompatibility, solubility in water and organic solvents, and ability to form stable complexes with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Meo-peg(11)-prcho typically involves the reaction of methoxy polyethylene glycol with propionaldehyde under controlled conditions. One common method is the ring-opening polymerization of ethylene oxide in the presence of a catalyst, followed by the reaction with propionaldehyde . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Meo-peg(11)-prcho undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and strong bases are often used for substitution reactions.
Major Products
The major products formed from these reactions include methoxy polyethylene glycol carboxylic acid, methoxy polyethylene glycol alcohol, and various substituted derivatives .
科学的研究の応用
Meo-peg(11)-prcho has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Meo-peg(11)-prcho involves its ability to form stable complexes with other molecules through hydrogen bonding and van der Waals interactions. This property allows it to enhance the solubility and stability of various compounds, making it an effective excipient in drug formulations . Additionally, its biocompatibility and low toxicity make it suitable for use in biomedical applications .
類似化合物との比較
Similar Compounds
Methoxy polyethylene glycol (MeO-PEG): Similar in structure but lacks the propionaldehyde group.
Polyethylene glycol (PEG): Lacks the methoxy and propionaldehyde groups.
Methoxy polyethylene glycol succinimidyl carbonate (MeO-PEG-SC): Contains a succinimidyl carbonate group instead of the propionaldehyde group.
Uniqueness
Meo-peg(11)-prcho is unique due to the presence of the propionaldehyde group, which allows for further functionalization and modification. This makes it a versatile compound for various applications, particularly in the field of drug delivery and biomedical research .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O13/c1-28-5-6-30-9-10-32-13-14-34-17-18-36-21-22-38-25-26-39-24-23-37-20-19-35-16-15-33-12-11-31-8-7-29-4-2-3-27/h3H,2,4-26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMIFRGULPJKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B7839208.png)
![(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B7839216.png)
![(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B7839218.png)
![(2S,3R)-3-[(3E,7E)-nona-3,7-dienoyl]oxirane-2-carboxamide](/img/structure/B7839225.png)


![2-amino-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7839241.png)




